2,6-Dichloro-3-cyclopropylpyridine
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Overview
Description
2,6-Dichloro-3-cyclopropylpyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of two chlorine atoms at the 2nd and 6th positions and a cyclopropyl group at the 3rd position of the pyridine ring. This compound appears as a pale yellow crystalline solid and has a molecular formula of C8H7Cl2N. It has garnered significant attention due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-cyclopropylpyridine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of sulfuric acid as a solvent, with 2,6-dichloropyridine as the raw material and nitric acid as the nitration reagent. A catalyst such as sulfamic acid is added, and the reaction is carried out at temperatures ranging from 20 to 150 degrees Celsius for 10 to 40 hours. This method offers a high yield and reduces environmental pollution .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-cyclopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
2,6-Dichloro-3-cyclopropylpyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-cyclopropylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2,6-Dichloropyridine: Lacks the cyclopropyl group but shares the dichloro substitution pattern.
3-Cyclopropylpyridine: Contains the cyclopropyl group but lacks the dichloro substitution.
2,6-Dichloro-4-methylpyridine: Similar in structure but with a methyl group at the 4th position instead of a cyclopropyl group.
Uniqueness: 2,6-Dichloro-3-cyclopropylpyridine is unique due to the presence of both the dichloro and cyclopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,6-dichloro-3-cyclopropylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZLCDLJSWZTPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744646 |
Source
|
Record name | 2,6-Dichloro-3-cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211529-21-3 |
Source
|
Record name | 2,6-Dichloro-3-cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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